molecular formula C16H19NO3S3 B11665346 pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11665346
M. Wt: 369.5 g/mol
InChI Key: UAGSIDHDTQRYGR-ACCUITESSA-N
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Description

PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE: is a complex organic compound featuring a thiazolidine ring, a thiophene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carbaldehyde with a thiazolidine derivative under specific conditions to form the core structure. This is followed by esterification with pentanol to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE involves its interaction with specific molecular targets. The thiophene and thiazolidine moieties can interact with enzymes or receptors, modulating their activity. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE
  • Methyl 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE

Uniqueness

PENTYL 3-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE is unique due to its pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts.

Properties

Molecular Formula

C16H19NO3S3

Molecular Weight

369.5 g/mol

IUPAC Name

pentyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C16H19NO3S3/c1-2-3-4-9-20-14(18)7-8-17-15(19)13(23-16(17)21)11-12-6-5-10-22-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+

InChI Key

UAGSIDHDTQRYGR-ACCUITESSA-N

Isomeric SMILES

CCCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S

Canonical SMILES

CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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